Scientific Field: Medicinal Chemistry
Summary of Application: The compound is a derivative of naproxen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever.
Methods of Application: The compound was obtained in high yield in the reaction between tryptamine and naproxen.
Results or Outcomes: The newly synthesized naproxen derivative was fully analyzed and characterized via 1 H, 13 C-NMR, UV, IR, and mass spectral data.
Scientific Field: Pharmacology
Summary of Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Methods of Application: Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications.
Scientific Field: Oncology
Summary of Application: The compound was evaluated for its in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines.
Methods of Application: The compound was synthesized and then tested against the mentioned cancer cell lines.
Results or Outcomes: Some of the target compounds demonstrated effective activities towards the three tumour cell lines.
CK-636, also known as CK-0944636, is a small molecule compound that functions as an inhibitor of the Arp2/3 complex. This complex plays a critical role in actin polymerization, which is essential for various cellular processes, including cell motility and shape changes. The chemical structure of CK-636 allows it to bind to the Arp2/3 complex, thereby inhibiting its activity and subsequently reducing actin filament formation in cells. Its chemical formula is C₁₈H₁₉N₃O₂S, with a CAS number of 442632-72-6 .
CK-636 exhibits significant biological activity as an inhibitor of actin polymerization. It has been demonstrated to reduce the formation of branched actin filaments in various experimental setups, including live cell assays. The compound has IC50 values of 4 µM for human Arp2/3 complexes and 32 µM for bovine complexes, indicating its potency in inhibiting actin assembly across different species . Moreover, CK-636 has been shown to affect cellular processes such as motility and shape change by modulating the cytoskeletal architecture.
CK-636 is primarily used in research settings to study the dynamics of actin polymerization and its implications in various biological processes. Its role as an Arp2/3 complex inhibitor makes it valuable for:
Interaction studies have shown that CK-636 selectively binds to the Arp2/3 complex, inhibiting its function without affecting other pathways significantly. Research indicates that it can modulate cellular responses by altering actin dynamics, which is crucial for processes like endocytosis and cell division. For instance, fluorescence microscopy has revealed reduced branched filament formation in cells treated with CK-636 compared to controls .
Several compounds exhibit structural and functional similarities to CK-636, particularly in their roles as inhibitors of actin polymerization through interaction with the Arp2/3 complex. Notable compounds include:
Compound | Structure Similarity | IC50 (µM) | Unique Features |
---|---|---|---|
CK-548 | Moderate | 100 (not effective) | Insoluble at higher concentrations |
CK-666 | High | 4 | More potent than CK-636 against human Arp2/3 |
CK-869 | Moderate | 10 | Effective in different cellular contexts |
CK-666 stands out due to its higher potency compared to CK-636 against human Arp2/3 complexes, while CK-548 shows limited effectiveness under similar conditions . This highlights CK-636's unique balance between efficacy and specificity in targeting the Arp2/3 complex.
Irritant